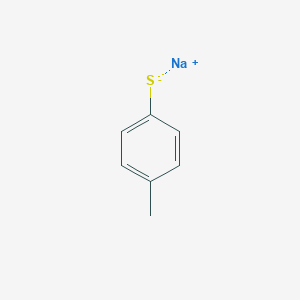

Sodium toluene-p-thiolate

Overview

Description

Sodium toluene-p-thiolate, also known as NaTTP, is an organosulfur compound that has been used in a variety of scientific research applications. It has been used in a range of biochemical and physiological experiments, and is known for its ability to form strong covalent bonds.

Scientific Research Applications

Nanoparticle Synthesis : Sodium toluene-p-thiolate is used in the synthesis of thiol-derivatized gold nanoparticles in a two-phase liquid-liquid system. This involves the reduction of AuCl4- by sodium borohydride in the presence of an alkanethiol, leading to gold particles bearing a surface coating of thiol. These materials can be handled as simple chemical compounds (Brust et al., 1994).

Organic Synthesis and Nucleophilic Substitution : this compound is involved in the nucleophilic substitution in the synthesis of 1,1-diaryl-2-arylthioethylenes. This reaction demonstrates a case of direct nucleophilic substitution at a non-activated vinylic carbon atom (Beltrame et al., 1967).

Cardiac Sodium Current Inhibition : Research on toluene's effects on cardiac sodium channels indicates that toluene, a solvent widely used and a substance of abuse, inhibits cardiac sodium channels. Although the study primarily focuses on toluene, this compound as a related compound, could potentially share similar properties (Cruz et al., 2003).

Preparation of Arylthioynamines : Sodium thiolates, including this compound, are used in the preparation of arylthioynamines, showcasing its utility in organic chemistry (Nakai et al., 1977).

Synthesis of Organic Sulfur Compounds : The compound plays a role in the reactions of toluenesulfinic acid with acyl chlorides, further demonstrating its versatility in organic synthesis (KobayashiMichio, 1966).

Nanocrystal Material Research : It is used in the synthesis of cobalt oxide nanocrystals with controlled tetrahedral shape, where sodium bis(2-ethylhexyl) sulfosuccinate is added as a surface active agent to form an ordered monolayer passivation over the nanocrystal surface (Yin & Wang, 1998).

Safety and Hazards

Future Directions

properties

IUPAC Name |

sodium;4-methylbenzenethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRORQUQEDGGDQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146789 | |

| Record name | Sodium toluene-p-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10486-08-5 | |

| Record name | Sodium toluene-p-thiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium toluene-p-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium toluene-p-thiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of reactions is Sodium toluene-p-thiolate commonly used for in organic chemistry?

A1: this compound is primarily recognized as a strong nucleophile. The provided research highlights its use in nucleophilic substitution reactions with various substrates:

- Aryl halides: It readily substitutes halogens in aryl halides, as demonstrated by its reaction with p-bromonitrobenzene in dimethylformamide. []

- Arylhalogenoacetylenes: Studies show its effectiveness in substituting halogens in arylhalogenoacetylenes, yielding 1-p-tolylthio-2-arylacetylenes. Kinetic studies suggest an α-addition–elimination mechanism. []

- 1,1-diaryl-2-halogenoethylenes: Research indicates that this compound participates in nucleophilic substitution reactions with these compounds, displacing chloride or bromide ions to yield 1,1-diaryl-2-arylthioethylenes. [, ]

- 2-functionalized tropones: It can replace various functional groups in 2-functionalized tropones, with reactivity order influenced by the leaving group's ability to stabilize the transition state. []

Q2: How does the structure of this compound contribute to its reactivity?

A2: The high nucleophilicity of this compound can be attributed to two main factors:

Q3: Are there any studies highlighting the mechanism of this compound reactions?

A3: Yes, several studies provide insights into the reaction mechanisms involving this compound:

- Elimination–addition mechanism: Research on the reaction of 3-indolylmethyltrimethylammonium methyl sulphate with this compound suggests an elimination–addition mechanism similar to those observed in nucleophilic substitutions of gramine. []

- σ-Complex formation: Studies investigating its reaction with nitroaryl thioethers propose the formation of a σ-complex (Meisenheimer complex) as an intermediate. This complex subsequently undergoes further reactions, showcasing the diverse reactivity pathways associated with this compound. []

- Direct nucleophilic substitution: In the reaction with 1,1-diaryl-2-halogenoethylenes, kinetic data and the high Hammett ρ constant support a direct nucleophilic substitution mechanism at the vinylic carbon. []

Q4: Are there alternative reagents to this compound for similar reactions?

A4: Yes, while this compound is a potent nucleophile, other sulfur-based nucleophiles can be considered as alternatives:

- Sodium ethanethiolate: This compound exhibits comparable reactivity to this compound, as demonstrated in its reaction with ethyl thiopicrate to form analogous σ-complexes. []

- Lithium chloride: While significantly less nucleophilic than this compound, lithium chloride can participate in chloride exchange reactions with activated 1,1-diaryl-2-halogenoethylenes, albeit at a much slower rate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)